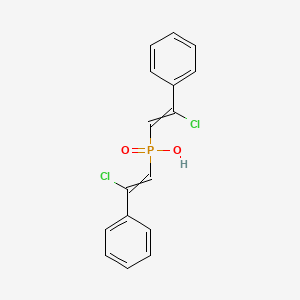
Bis(2-chloro-2-phenylethenyl)phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-chloro-2-phenylethenyl)phosphinic acid: is a chemical compound with the molecular formula C16H13Cl2O2P It is known for its unique structure, which includes two chloro-phenylethenyl groups attached to a phosphinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chloro-2-phenylethenyl)phosphinic acid typically involves the reaction of 2-chloro-2-phenylethylene with a phosphinic acid derivative. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like a Lewis acid to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(2-chloro-2-phenylethenyl)phosphinic acid can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents.
Major Products Formed:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of various substituted phosphinic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-chloro-2-phenylethenyl)phosphinic acid is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. It is also employed in the study of reaction mechanisms and catalysis .
Biology: In biological research, this compound is investigated for its potential as a bioisostere, which can mimic the behavior of other biologically active molecules. It is also studied for its interactions with enzymes and proteins .
Medicine: Its unique structure allows it to interact with biological targets in specific ways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives .
Wirkmechanismus
The mechanism of action of bis(2-chloro-2-phenylethenyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The phosphinic acid moiety plays a crucial role in these interactions, often forming strong bonds with metal ions or active sites of enzymes .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acids: Compounds with a similar phosphorus-containing structure but with different substituents.
Phosphinic acids: Compounds with a similar phosphinic acid moiety but different organic groups attached.
Uniqueness: Bis(2-chloro-2-phenylethenyl)phosphinic acid is unique due to its specific combination of chloro-phenylethenyl groups and phosphinic acid. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
4895-50-5 |
|---|---|
Molekularformel |
C16H13Cl2O2P |
Molekulargewicht |
339.1 g/mol |
IUPAC-Name |
bis(2-chloro-2-phenylethenyl)phosphinic acid |
InChI |
InChI=1S/C16H13Cl2O2P/c17-15(13-7-3-1-4-8-13)11-21(19,20)12-16(18)14-9-5-2-6-10-14/h1-12H,(H,19,20) |
InChI-Schlüssel |
VVZZGGIOQPWFIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CP(=O)(C=C(C2=CC=CC=C2)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thiopyrano[3,2-e]benzimidazol-7(3H)-one](/img/structure/B14737115.png)

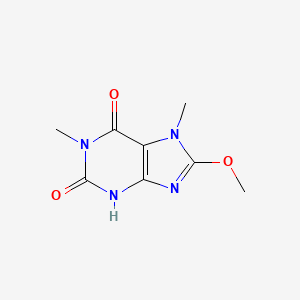
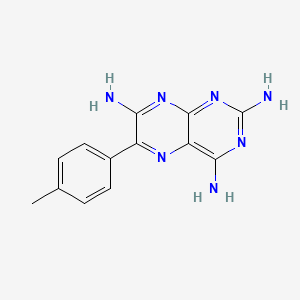
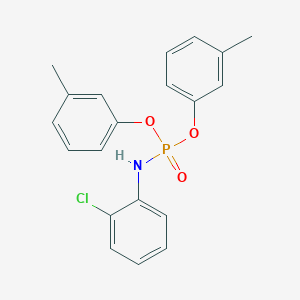
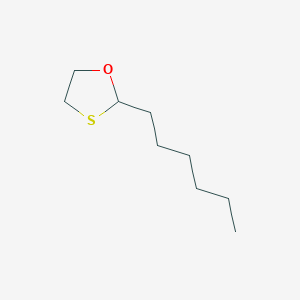
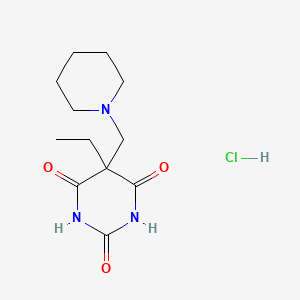
![3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B14737152.png)
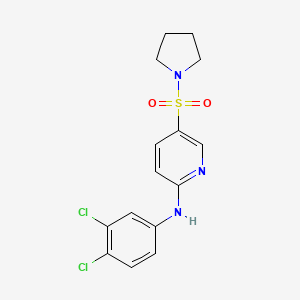
![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
![2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid](/img/structure/B14737180.png)
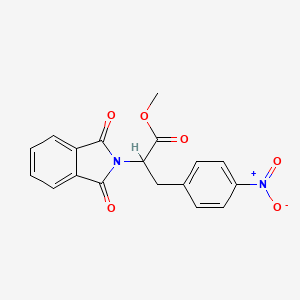
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
